Orthogonal N-Boc and Methyl Ester Enables Sequential Deprotection vs. Symmetrical Diester Analogs
Unlike the di-tert-butyl analog (1,2-di-Boc protected, CAS 475152-81-9) or the dimethyl analog (CAS 475152-81-9 for the (2S) enantiomer), CAS 1822579-98-5 carries a base-labile methyl ester at C-2 and an acid-labile N-Boc group. This orthogonal pair allows stepwise, chemoselective deprotection: the methyl ester is cleaved under alkaline conditions (e.g., LiOH/THF/H₂O) while the Boc group remains intact, or alternatively the Boc group is removed with TFA/CH₂Cl₂ without affecting the methyl ester . The symmetrical di-tert-butyl analog lacks this orthogonality, requiring post-deprotection re-protection steps for differential elaboration .
| Evidence Dimension | Protecting group orthogonality |
|---|---|
| Target Compound Data | N-Boc (acid-labile) + C-2 methyl ester (base-labile); two orthogonal deprotection vectors |
| Comparator Or Baseline | Di-tert-butyl analog (both acid-labile); dimethyl analog (both base-labile); each provides only one deprotection vector |
| Quantified Difference | 2 orthogonal deprotection modes vs. 1 mode for symmetrical diesters |
| Conditions | Standard peptide coupling conditions; TFA-mediated Boc removal; LiOH/THF/H₂O methyl ester hydrolysis |
Why This Matters
Orthogonal deprotection reduces synthetic step count by at least one protection/deprotection cycle relative to symmetrical diester analogs, directly lowering FTE costs in multi-step medicinal chemistry campaigns.
